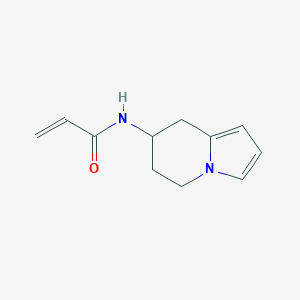
N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide is a compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a prop-2-enamide group attached to the 7th position of the tetrahydroindolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate can then be formylated at the C-3 position, followed by reduction to yield the desired tetrahydroindolizine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and functional group modification techniques. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s indolizine core structure is of interest for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used as a probe or tool compound to study biological processes and pathways involving indolizine derivatives.
Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties, such as electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide can be compared with other similar compounds, such as:
Polygonatine A: Another indolizine derivative with a similar core structure but different functional groups.
Polygonatine B: A structurally related compound with distinct biological activities.
Indole Derivatives: Compounds containing the indole moiety, which share some structural similarities but differ in their specific chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroindolizin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2-4,6,9H,1,5,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRTAWHWSNULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN2C=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














